molecular formula C5H7NS B2619993 Thiolane-3-carbonitrile CAS No. 874512-52-4

Thiolane-3-carbonitrile

Cat. No.: B2619993
CAS No.: 874512-52-4
M. Wt: 113.18
InChI Key: ICQJAZFMAKNNIF-UHFFFAOYSA-N
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Description

Thiolane-3-carbonitrile, also known as tetrahydro-3-thiophenecarbonitrile, is a chemical compound with the CAS Number: 874512-52-4 . It has a molecular weight of 113.18 .


Synthesis Analysis

Thiophene-based analogs, which include this compound, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 . This indicates that the molecule is composed of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Future Directions

While specific future directions for Thiolane-3-carbonitrile were not found in the search results, it’s worth noting that thiophene-based analogs are a growing area of interest for scientists due to their potential as biologically active compounds . They are being used to improve advanced compounds with a variety of biological effects , suggesting that this compound could have potential applications in this area.

Properties

IUPAC Name

thiolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJAZFMAKNNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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